molecular formula C19H17N3O3S2 B2686051 N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864922-53-2

N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2686051
CAS No.: 864922-53-2
M. Wt: 399.48
InChI Key: ARDFDIOMSLRLPB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Selective Antagonists for Human Adenosine A3 Receptors

Thiadiazole derivatives, particularly those with a methoxy group in the phenyl ring and N-acetyl or propionyl substitutions, have demonstrated significant binding affinity and selectivity for human adenosine A3 receptors. For example, a study by Jung et al. (2004) found that certain thiadiazole analogs exhibited potent antagonistic properties in functional assays of cAMP biosynthesis, a key signal transduction pathway of adenosine A3 receptors, suggesting their potential as selective antagonists for therapeutic applications (Jung et al., 2004).

Anticancer Activity

Research by Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and evaluated their antitumor activity in vitro against human tumor cell lines. Some compounds demonstrated considerable anticancer activity, highlighting the potential of thiadiazole derivatives as scaffolds for developing novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity

Krátký et al. (2017) synthesized and evaluated the antimicrobial activity of rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, which showed active profiles against mycobacteria, including Mycobacterium tuberculosis. This indicates the broader antimicrobial potential of thiadiazole-related compounds (Krátký, Vinšová, & Stolaříková, 2017).

Anti-inflammatory and Analgesic Agents

A study by Shkair et al. (2016) on substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles revealed significant in vitro anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen. This research underscores the potential of thiadiazole derivatives in the development of new anti-inflammatory and analgesic therapies (Shkair et al., 2016).

VEGF-A Inhibitors for Cancer Therapy

Prashanth et al. (2014) synthesized a series of thiadiazole derivatives and evaluated them for their antiproliferative effect through VEGF-A inhibition. These compounds exhibited promising antiproliferative effects, suggesting their potential as therapeutic agents for cancer treatment (Prashanth et al., 2014).

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12(23)13-3-7-15(8-4-13)20-17(24)11-26-19-21-18(22-27-19)14-5-9-16(25-2)10-6-14/h3-10H,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDFDIOMSLRLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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